O-Methyl propanethioate
Overview
Description
O-Methyl propanethioate is an organic compound belonging to the class of thioesters. Thioesters are characterized by the presence of an ester of thiocarboxylic acid, with the general structure RC(=S)XR’ (R=H, alkyl, aryl; R’=alkyl, aryl; X=O,S) . The molecular formula of this compound is C4H8OS, and it has a molecular weight of 104.171 g/mol .
Preparation Methods
The synthesis of O-Methyl propanethioate can be achieved through various methods. One common approach involves the reaction of propanoic acid with methanethiol in the presence of a dehydrating agent. This reaction typically occurs under mild conditions and yields this compound as the primary product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
O-Methyl propanethioate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
O-Methyl propanethioate has various applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex organosulfur compounds In biology, it serves as a probe for studying enzyme mechanisms involving thioester intermediatesAdditionally, in the industry, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of O-Methyl propanethioate involves its interaction with specific molecular targets and pathways. As a thioester, it can participate in nucleophilic acyl substitution reactions, where the sulfur atom acts as a nucleophile. This reactivity allows it to form covalent bonds with various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
O-Methyl propanethioate can be compared with other similar thioesters, such as S-Methyl propanethioate and methyl thiopropanoate. While these compounds share similar structural features, this compound is unique due to its specific reactivity and applications. For instance, S-Methyl propanethioate has a different arrangement of atoms, leading to distinct chemical properties and reactivity .
Properties
IUPAC Name |
O-methyl propanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-3-4(6)5-2/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEBJDGWKWKYBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509830 | |
Record name | O-Methyl propanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26476-56-2 | |
Record name | O-Methyl propanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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